molecular formula C22H19F4N3O3 B2800726 3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-52-6

3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2800726
M. Wt: 449.406
InChI Key: BKRPGAJBLPXCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C22H19F4N3O3 and its molecular weight is 449.406. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Outcomes of Fluorination

Fluorination of cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to 3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been studied to understand its impact on supramolecular architectures. Through quantum chemical studies and single-crystal X-ray crystallography, it was found that fluorination influences intermolecular interactions, including hydrogen bonding and stacking interactions, leading to the formation of three-dimensional networks. This interaction also results in the strengthening of F⋯F interactions, contributing to a larger surface area and higher negative potential, which is significant for the development of advanced materials with specific electronic properties (Simić et al., 2021).

Anticonvulsant Activity

The synthesis and evaluation of anticonvulsant activities of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, including structural analogs of the mentioned compound, have been explored. These compounds have shown promising anticonvulsant activity in various tests, highlighting the potential of such fluorinated derivatives in developing new antiepileptic drugs. The incorporation of fluoro or trifluoromethyl substituents at the aryl ring was found to increase the anticonvulsant activity compared to their chloro, methoxy, or methyl analogues, suggesting the importance of fluorination in enhancing biological activity (Obniska et al., 2006).

Conformational and Crystal Packing Preferences

Research on cyclohexane-5-spirohydantoin derivatives, closely related to the specified compound, has revealed insights into the effects of substituting the benzoyl group with halogenated versions on their conformational and crystal packing preferences. These studies, which include detailed analyses through single crystal X-ray diffraction and theoretical calculations, shed light on how subtle changes in molecular structure can significantly affect the molecular conformation and packing in the solid state, impacting the material's physical properties and potential pharmaceutical applications (Lazić et al., 2022).

Antimicrobial and Detoxification Applications

The synthesis and application of N-halamine-coated cotton incorporating triazaspirodecane derivatives for antimicrobial and detoxification purposes have been investigated. These materials exhibit significant biocidal efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli O157:H7, in addition to their ability to detoxify chemical agents. This research demonstrates the potential of incorporating spirohydantoin derivatives into functional materials for environmental and healthcare applications, highlighting the versatility of these compounds beyond their anticonvulsant properties (Ren et al., 2009).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F4N3O3/c23-15-7-5-14(6-8-15)13-29-19(31)21(27-20(29)32)9-11-28(12-10-21)18(30)16-3-1-2-4-17(16)22(24,25)26/h1-8H,9-13H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRPGAJBLPXCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.